molecular formula C19H19N11O B2659806 1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide CAS No. 1448051-22-6

1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide

Cat. No.: B2659806
CAS No.: 1448051-22-6
M. Wt: 417.437
InChI Key: DKXKCKJAPFJASA-UHFFFAOYSA-N
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Description

Evolution of Heterocyclic Scaffold Development in Medicinal Chemistry

Heterocyclic compounds have long served as the backbone of medicinal chemistry due to their structural versatility, metabolic stability, and capacity to engage in diverse non-covalent interactions with biological targets. The development of heterocyclic scaffolds accelerated in the late 20th century, driven by advances in combinatorial chemistry and structure-based drug design. Pyrimidine, pyrazole, and triazole rings emerged as privileged structures due to their ability to mimic endogenous purines and pyrimidines, enabling interactions with enzymes, receptors, and nucleic acids. Early work focused on monocyclic systems, but the need for improved selectivity and binding affinity spurred the integration of multiple heterocycles into hybrid frameworks. For example, pyrazolopyrimidines gained prominence as kinase inhibitors due to their structural resemblance to ATP, with modifications at the 4- and 6-positions enabling fine-tuning of activity.

The rise of fragment-based drug discovery further emphasized the importance of heterocyclic diversity. Piperidine carboxamides, for instance, became key scaffolds for central nervous system (CNS) targets due to their conformational flexibility and ability to cross the blood-brain barrier. Modern workflows now combine computational modeling, high-throughput screening, and synthetic innovation to optimize these scaffolds for specific therapeutic applications.

Structural Classification within Pyrazolopyrimidine Derivatives

Pyrazolopyrimidines are classified based on ring fusion patterns and substitution profiles:

Subclass Fusion Pattern Key Substitutions Biological Targets
Pyrazolo[3,4-d]pyrimidine Pyrazole fused at C3-C4 4-Amino, 6-aryl Kinases (CDK, CSF-1R)
Pyrazolo[1,5-a]pyrimidine Pyrazole fused at C1-C5 2-Alkoxy, 7-fluoro GABA receptors, PDE inhibitors
Bridged Derivatives Spiro or alkyl-linked Piperidine, morpholine appendages Microtubule stabilizers

The compound 1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide belongs to the pyrazolo[3,4-d]pyrimidine subclass, distinguished by its dual pyrimidine cores substituted with pyrazole and triazole moieties. The 4-position piperidine carboxamide group introduces a conformational constraint that enhances target binding specificity compared to earlier analogs.

Hybrid Heterocyclic Systems: Pyrazole-Pyrimidine-Triazole Integration

The integration of pyrazole, pyrimidine, and triazole into a single scaffold represents a strategic response to the limitations of single-heterocycle drugs. Pyrazole’s hydrogen-bonding capacity complements pyrimidine’s planar aromaticity, enabling simultaneous interactions with hydrophobic pockets and polar residues in target proteins. The addition of a 1,2,4-triazole moiety at the 6-position of the second pyrimidine ring introduces:

  • Enhanced π-π stacking potential due to electron-deficient aromaticity
  • Additional hydrogen-bond acceptors (N1 and N4)
  • Improved metabolic stability compared to imidazole analogs

This tripartite system has demonstrated synergistic effects in preclinical studies. For example, pyrazolopyrimidine-triazole hybrids showed 10-fold greater inhibition of Mycobacterium tuberculosis InhA compared to non-hybrid counterparts (IC~50~ = 0.39 μg/mL vs. 3.2 μg/mL). The spatial arrangement of these rings in the target compound creates a pseudo-macrocyclic topology that mimics natural peptide substrates, as observed in molecular docking studies against kinase targets.

Historical Context in the Development of Piperidine Carboxamide Derivatives

Piperidine carboxamides entered the medicinal chemistry landscape in the 1990s as rigid analogs of flexible amine-containing drugs. Key milestones include:

  • 1994 : First reported use of piperidine-4-carboxamide as a conformational lock in opioid receptor ligands.
  • 2008 : Discovery that N-substituted piperidine carboxamides inhibit Aβ aggregation in Alzheimer’s models.
  • 2021 : Piperidine-4-carboxamide-based inhibitors of secretory glutaminyl cyclase (sQC) showed 34 μM IC~50~ values, validating the scaffold for CNS targets.
  • 2023 : Piperidine carboxamides demonstrated submicromolar activity against Mycobacterium abscessus DNA gyrase, highlighting antimicrobial potential.

The target compound’s piperidine carboxamide group likely contributes to its pharmacokinetic profile by:

  • Reducing basicity (pK~a~ ~7.5 vs. ~10.5 for piperidine)
  • Introducing a hydrogen-bond donor/acceptor pair
  • Enforcing a chair conformation that minimizes off-target binding

Significance in Contemporary Medicinal Chemistry Research

This compound exemplifies three cutting-edge strategies in drug design:

  • Polypharmacology : Dual pyrimidine cores enable simultaneous engagement with multiple targets (e.g., kinases and DNA-processing enzymes).
  • Conformational Restriction : The piperidine carboxamide linker reduces entropic penalties upon binding compared to flexible alkyl chains.
  • Heterocyclic Synergy : Pyrazole’s acidity (pK~a~ ~2.5) and triazole’s metabolic stability create a balanced physicochemical profile.

Recent studies highlight its potential in:

  • Oncology : Pyrazolopyrimidine-triazole hybrids inhibit CSF-1R (IC~50~ = 1.2 μM), a key regulator of tumor-associated macrophages.
  • Infectious Diseases : Analogous structures show <1 μM activity against drug-resistant Mycobacterium strains.
  • Neurodegeneration : Piperidine carboxamides modulate protein aggregation pathways relevant to Alzheimer’s and tauopathies.

Properties

IUPAC Name

1-(6-pyrazol-1-ylpyrimidin-4-yl)-N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N11O/c31-19(27-15-8-17(23-11-21-15)30-13-20-10-26-30)14-2-6-28(7-3-14)16-9-18(24-12-22-16)29-5-1-4-25-29/h1,4-5,8-14H,2-3,6-7H2,(H,21,23,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKXKCKJAPFJASA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC(=NC=N2)N3C=NC=N3)C4=NC=NC(=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N11O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide involves several steps, typically starting with the preparation of the pyrazole and triazole intermediates. These intermediates are then coupled with pyrimidine derivatives under specific reaction conditions. The final step involves the formation of the piperidine-4-carboxamide moiety. Industrial production methods may involve optimization of these steps to increase yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the heterocyclic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer properties, particularly as a CDK2 inhibitor.

Mechanism of Action

The compound exerts its effects primarily through inhibition of specific enzymes, such as CDK2. This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells. The molecular targets include the active sites of these enzymes, where the compound binds and prevents their normal function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural differences and similarities between the target compound and related molecules:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features Reference
1-[6-(1H-Pyrazol-1-yl)pyrimidin-4-yl]-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide Piperidine-4-carboxamide Pyrimidine-linked pyrazole (C6) and triazole (C6) ~468.5 (estimated) Dual heterocyclic substituents; high nitrogen content Target Compound
1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)-N-(4-sulfamoylbenzyl)piperidine-3-carboxamide Piperidine-3-carboxamide Pyrimidine-linked pyrazole (C6) + sulfamoylbenzyl ~454.5 (estimated) Sulfamoyl group enhances solubility; benzyl moiety may improve lipophilicity
1-(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-4-piperidinecarboxamide Piperidine-4-carboxamide Methylated pyrazolo[3,4-d]pyrimidine ~290.3 Simplified structure; methyl group increases metabolic stability
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide Pyrazolo[3,4-b]pyridine carboxamide Ethyl/methyl pyrazole + dimethylpyridine + phenyl 374.4 Bulky aromatic substituents; planar pyridine core

Pharmacological Implications

  • Target Compound : The dual pyrazole-triazole substitution may confer dual-target inhibition (e.g., kinase and enzyme modulation) due to distinct electronic profiles.
  • Sulfamoylbenzyl Analogue () : The sulfamoyl group (-SO₂NH₂) enhances aqueous solubility and may improve pharmacokinetics compared to the triazole-containing compound .

Stability and Bioavailability

  • The triazole group in the target compound may improve metabolic stability compared to pyrazole-only analogues (e.g., compounds) due to reduced susceptibility to oxidative degradation.
  • Compounds with bulky aromatic substituents (e.g., ) exhibit lower solubility but higher plasma protein binding, which could limit bioavailability .

Biological Activity

The compound 1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure comprising a piperidine core substituted with a pyrazolyl and triazolyl pyrimidine moiety. The presence of these heterocycles contributes to its biological properties. The molecular formula is C19H22N8O2C_{19}H_{22}N_8O_2, with a molecular weight of approximately 394.4 g/mol.

Property Value
Molecular FormulaC₁₉H₂₂N₈O₂
Molecular Weight394.4 g/mol
CAS Number1797081-63-0

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds containing the pyrazolo[1,5-a]pyrimidine scaffold, particularly against β-coronaviruses. Research indicates that modifications involving triazole groups can enhance binding affinity to key enzymes such as CSNK2, which is implicated in viral replication processes. For instance, a related compound demonstrated improved potency against SARS-CoV-2 in vitro, showcasing the scaffold's promise in antiviral drug development .

The mechanism of action for this compound appears to involve inhibition of specific kinases that play critical roles in cell signaling pathways associated with viral replication and proliferation. The incorporation of the 1,2,4-triazole moiety enhances binding interactions within the ATP-binding pocket of target kinases, leading to increased metabolic stability and potency .

Case Studies

  • In Vitro Studies : A study evaluated the efficacy of various analogs derived from the pyrazolo[1,5-a]pyrimidine series against MHV (Murine Hepatitis Virus) and found that modifications at specific positions significantly affected antiviral activity. For example, substituting an acetamide with a triazole group led to a fourfold increase in potency against MHV .
  • Metabolic Stability : Another investigation into the metabolic stability of these compounds revealed that while some analogs exhibited high stability in liver microsomes, they also faced challenges related to solubility. Compounds with triazole substitutions showed improved stability but lower aqueous solubility, necessitating further structural optimization .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Positioning of Nitrogen Atoms : The arrangement of nitrogen atoms within the triazole ring significantly influences inhibitory effects on target kinases.
  • Bioisosteric Replacements : Substituting traditional amide groups with triazole derivatives has been shown to enhance both potency and metabolic stability while maintaining acceptable levels of cytotoxicity .

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